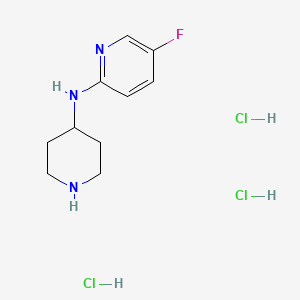

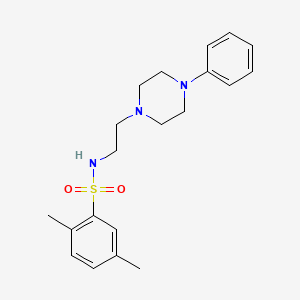

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, also known as FPYPT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in regulating cell growth and survival.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of derivatives related to "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" involves practical methodologies to obtain key intermediates for pharmaceutical compounds. For instance, Zhang et al. (2009) developed a practical synthesis for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, demonstrating the compound's significance in drug development processes (Zhang et al., 2009). This underscores the importance of efficient synthetic routes in the development of novel therapeutic agents.

Pharmacological Applications

Derivatives of "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" have been explored for their potential as serotonin receptor agonists, showcasing the compound's relevance in the development of treatments for neurological and psychiatric disorders. Vacher et al. (1999) investigated novel derivatives as selective, potent, and orally active agonists at 5-HT1A receptors, highlighting their potential in enhancing oral bioavailability and agonist activity in rats after oral administration (Vacher et al., 1999).

Material Science and Corrosion Inhibition

The application of "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" derivatives extends into material science, particularly in the study of corrosion inhibition properties. Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron, indicating the potential of these compounds in protecting metal surfaces from corrosion (Kaya et al., 2016).

Anticancer Research

The exploration of "5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride" derivatives for their anticancer properties is another significant area of research. Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones and evaluated their activity against Mycobacterium tuberculosis, demonstrating the compound's potential in antimycobacterial therapy (Kumar et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of the compound “5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride” are currently unknown. The compound is still under research and development .

Mode of Action

It is generally believed that the compound interacts with its targets in a specific manner, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. As the compound is still under research, further studies are needed to elucidate the exact pathways and their downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Propriétés

IUPAC Name |

5-fluoro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASZCGHUNCISKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=C2)F.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide](/img/structure/B2996483.png)

![3-methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2996485.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate](/img/structure/B2996486.png)

![N-benzyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2996491.png)

![2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B2996494.png)

![methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2996496.png)

![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2996502.png)

![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2996504.png)

![N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2996505.png)

![2-[(2-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2996506.png)